molecular formula C15H16N4OS2 B3014384 3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile CAS No. 405920-50-5

3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

Cat. No.: B3014384
CAS No.: 405920-50-5
M. Wt: 332.44
InChI Key: KOPHRAJFSWLCSC-ACCUITESSA-N
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Description

The compound 3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile features a hybrid structure combining a thiazol-4-one core, a piperazine linker, and a propanenitrile terminal group. The thiazole ring is substituted at the 5-position with a thiophen-2-ylmethylidene group, forming a conjugated system via an (E)-configured double bond. Though direct bioactivity data for this compound are absent in the provided evidence, analogous piperazine-thiazole hybrids are often explored for pharmacological applications due to their modular synthetic accessibility and tunable properties .

Properties

IUPAC Name

3-[4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c16-4-2-5-18-6-8-19(9-7-18)15-17-14(20)13(22-15)11-12-3-1-10-21-12/h1,3,10-11H,2,5-9H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPHRAJFSWLCSC-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a thiazole precursor, followed by the introduction of a piperazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 269.35 g/mol

Structural Features

The compound features:

  • A piperazine ring , which is known for its versatility in drug design.
  • A thiazole moiety , contributing to its biological activity.
  • A thiophene ring , which enhances its electronic properties.

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its diverse pharmacological properties:

Antimicrobial Activity

Research has shown that derivatives of thiazole and thiophene compounds often possess significant antimicrobial properties. For instance, studies indicate that similar compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development.

Anticancer Properties

Compounds with piperazine and thiazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. Investigations into the mechanisms of action reveal that these compounds may induce apoptosis in cancer cells, making them valuable in cancer therapeutics.

Biological Research

The compound's unique structure allows for exploration in biological systems:

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly against enzymes involved in cancer progression or infectious diseases. This opens avenues for developing targeted therapies.

Neuropharmacology

Piperazine derivatives are often studied for their effects on the central nervous system. The compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively.

Material Science

The electronic properties of thiophene-containing compounds make them suitable for applications in material science:

Organic Electronics

Research into organic semiconductors highlights the potential use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to conduct electricity while maintaining stability under operational conditions is crucial for these applications.

Synthetic Chemistry

The synthesis of 3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile can serve as a model for developing new synthetic routes for complex organic molecules.

Uniqueness of 3-{4-[(5E)-4-oxo...}

This compound stands out due to the combination of piperazine, thiazole, and thiophene rings, which synergistically enhance its biological and chemical properties compared to simpler analogs.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a related thiazole-piperazine compound on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.

Case Study 2: Antimicrobial Efficacy

In research documented by Antibiotics Journal, a series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria. The findings confirmed that compounds similar to 3-{4-[...]} exhibited potent antibacterial activity, suggesting a promising avenue for antibiotic development.

Mechanism of Action

The mechanism of action of 3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The thiazole and piperazine moieties can bind to receptors or enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Methodologies

  • Structural Analysis : Tools like SHELX enable precise determination of crystallographic parameters, critical for confirming the (E)-configuration of the methylidene bridge .
  • Electronic Properties: Multiwfn can map electron localization functions (ELF) and electrostatic potentials, aiding in rational drug design .
  • Lumping Strategies : Compounds with analogous piperazine-thiazole scaffolds may be grouped for computational modeling, as described in ’s lumping approach .

Biological Activity

3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiazole and thiophene moiety, which contributes to its unique biological profile. The molecular formula is C15H18N4OSC_{15}H_{18}N_4OS with a molecular weight of approximately 306.39 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazoles and thiophenes exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit specific microbial enzymes.
  • Anticancer Properties : Research indicates that compounds containing thiazole and piperazine moieties can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Interaction : It may bind to specific receptors involved in inflammation or cancer progression, altering their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Study : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 20 µg/mL compared to standard antibiotics .
  • Anticancer Research : A derivative was tested for its ability to induce apoptosis in human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent .
  • Anti-inflammatory Activity : Research showed that similar compounds could reduce levels of inflammatory cytokines in vitro, supporting their potential use in treating conditions like arthritis .

Comparative Analysis

The following table summarizes the biological activities and findings related to similar compounds:

Compound NameActivity TypeMIC (µg/mL)Notes
Thiazole AAntibacterial6.25Effective against E. coli
Thiazole BAnticancerN/AInduces apoptosis in cancer cell lines
Thiazole CAnti-inflammatoryN/AReduces cytokine levels in vitro

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